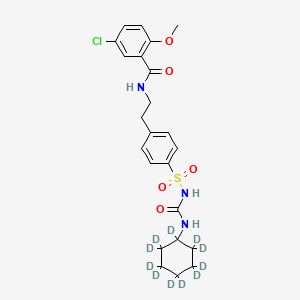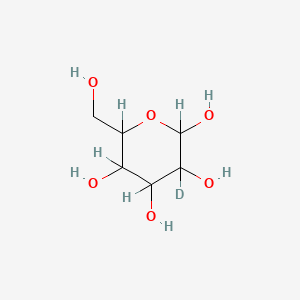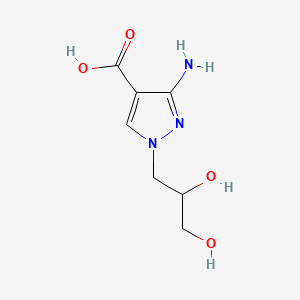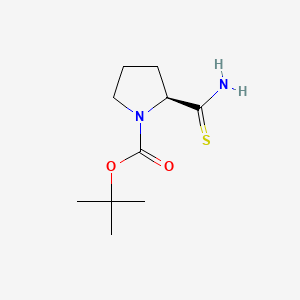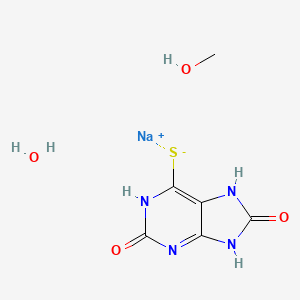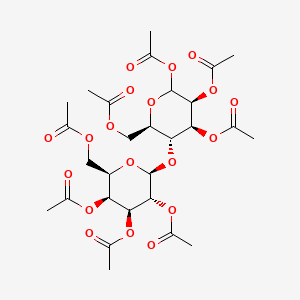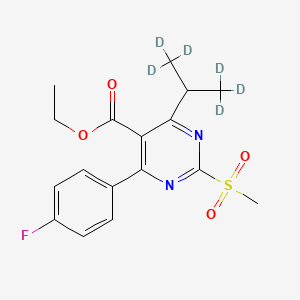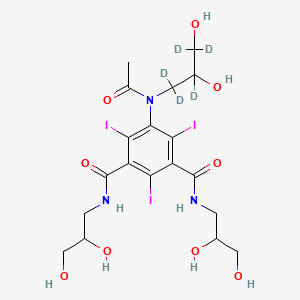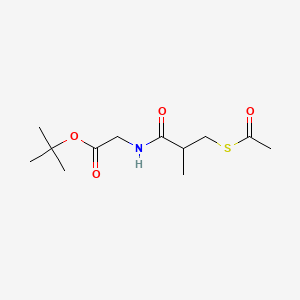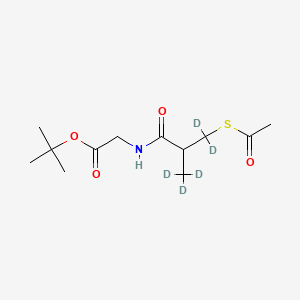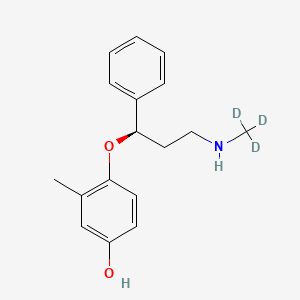
4'-Hydroxy Atomoxetine-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-Hydroxy Atomoxetine-d3 is a labeled metabolite of Atomoxetine, which is a selective norepinephrine reuptake inhibitor used primarily in the treatment of attention-deficit hyperactivity disorder (ADHD). The compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, making it useful in various research applications, particularly in pharmacokinetic studies .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Hydroxy Atomoxetine-d3 involves the hydroxylation of Atomoxetine. The process typically includes the following steps:
Hydroxylation: Atomoxetine undergoes aromatic ring-hydroxylation, primarily mediated by the enzyme cytochrome P450 2D6 (CYP2D6).
Deuterium Labeling: The incorporation of deuterium atoms is achieved through specific chemical reactions that replace hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of 4’-Hydroxy Atomoxetine-d3 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include:
Reaction Temperature: Maintaining an optimal temperature to facilitate the hydroxylation reaction.
Catalysts: Using appropriate catalysts to enhance the reaction rate and selectivity.
Purification: Employing advanced purification techniques such as chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
4’-Hydroxy Atomoxetine-d3 undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form various oxidative metabolites.
Reduction: The compound can undergo reduction reactions, although these are less common.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used in substitution reactions.
Major Products Formed
Oxidative Metabolites: Further oxidation of the hydroxyl group leads to the formation of various oxidative metabolites.
Substituted Derivatives: Substitution reactions yield a range of derivatives with different functional groups.
科学的研究の応用
4’-Hydroxy Atomoxetine-d3 has several scientific research applications, including:
Pharmacokinetic Studies: Used to study the metabolism and pharmacokinetics of Atomoxetine in the body.
Biological Research: Investigates the role of norepinephrine reuptake inhibition in various biological processes.
Medical Research: Explores potential therapeutic applications in treating ADHD and other neurological disorders.
Industrial Applications: Utilized in the development of new drugs and therapeutic agents
作用機序
The mechanism of action of 4’-Hydroxy Atomoxetine-d3 involves the inhibition of the norepinephrine transporter (NET). By preventing the reuptake of norepinephrine, the compound increases the concentration of this neurotransmitter in the synaptic cleft, enhancing noradrenergic signaling. This mechanism is crucial for its therapeutic effects in treating ADHD .
類似化合物との比較
Similar Compounds
Atomoxetine: The parent compound, also a selective norepinephrine reuptake inhibitor.
N-desmethyl Atomoxetine: Another metabolite of Atomoxetine with similar pharmacological properties.
4-Hydroxy Atomoxetine: The non-deuterated version of 4’-Hydroxy Atomoxetine-d3
Uniqueness
4’-Hydroxy Atomoxetine-d3 is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium labeling allows for precise tracking and analysis in pharmacokinetic studies, making it a valuable tool in drug development and metabolic research .
特性
IUPAC Name |
3-methyl-4-[(1R)-1-phenyl-3-(trideuteriomethylamino)propoxy]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-13-12-15(19)8-9-16(13)20-17(10-11-18-2)14-6-4-3-5-7-14/h3-9,12,17-19H,10-11H2,1-2H3/t17-/m1/s1/i2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXQPRLGNSJNJM-NVNSKBCASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)OC(CCNC)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NCC[C@H](C1=CC=CC=C1)OC2=C(C=C(C=C2)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
